2-Cyano-2-hydroxy-4-methylpentanamide
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Overview
Description
2-Cyano-2-hydroxy-4-methylpentanamide is an organic compound that features a cyano group, a hydroxyl group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-hydroxy-4-methylpentanamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of an amine with a cyanoacetate under specific conditions to yield the desired cyanoacetamide derivative . The reaction can be carried out without solvents at room temperature or with heating, depending on the specific amine and cyanoacetate used .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-hydroxy-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxylamine (NH₂OH) or hydrazine (N₂H₄) can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Oximes or hydrazones.
Scientific Research Applications
2-Cyano-2-hydroxy-4-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyano-2-hydroxy-4-methylpentanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules. The amide group can engage in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: Similar structure but lacks the hydroxyl group.
2-Hydroxy-2-methylpentanamide: Similar structure but lacks the cyano group.
4-Methylpentanamide: Similar structure but lacks both the cyano and hydroxyl groups.
Uniqueness
2-Cyano-2-hydroxy-4-methylpentanamide is unique due to the presence of both the cyano and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
89852-05-1 |
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Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-cyano-2-hydroxy-4-methylpentanamide |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)3-7(11,4-8)6(9)10/h5,11H,3H2,1-2H3,(H2,9,10) |
InChI Key |
XNJXXFDUZWZWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C#N)(C(=O)N)O |
Origin of Product |
United States |
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